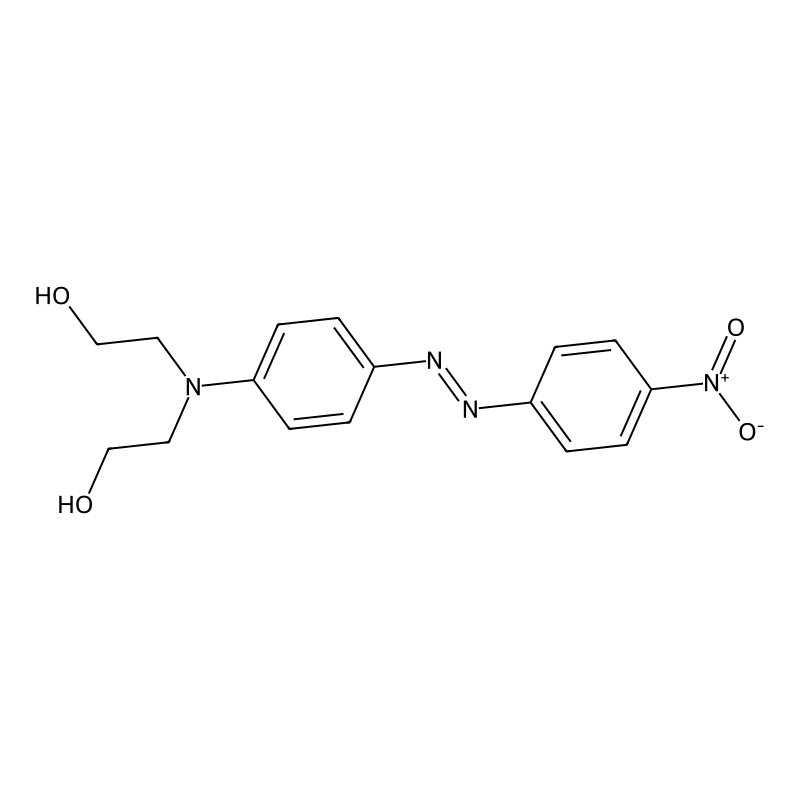

C.I. Disperse Red 19

Content Navigation

Standard guest-host NLO dyes like DR1 suffer from rapid dipole relaxation and optical degradation.

- DR19's dual hydroxyl groups enable covalent crosslinking into rigid 3D networks (e.g., PUR-DR19), locking poled alignment up to 140°C.

- Minimizes near-IR absorption loss in 1.3/1.55 µm waveguides; prevents chromophore aggregation at high loading.

- Ensures stable photoinduced birefringence and long-term signal fidelity in holographic storage.

High-purity diol monomer for consistent polymer synthesis, shipped globally.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

C.I. Disperse Red 19 (DR19) is a high-performance mono-azo merocyanine dye widely utilized in the synthesis of nonlinear optical (NLO) materials. Unlike standard textile dyes, DR19 possesses a high ground-state dipole moment and strong intramolecular charge transfer (ICT) characteristics, yielding high first hyperpolarizability. For industrial and scientific procurement, its most critical structural feature is the presence of an N,N-bis(2-hydroxyethyl)amino donor group. This dual-hydroxyl (diol) functionality allows DR19 to act as a reactive monomer rather than a mere dopant, enabling its direct covalent incorporation into the main chains or crosslinked networks of polyurethanes, polyesters, and epoxies. This precursor suitability makes it a foundational building block for manufacturing thermosetting electro-optic films, optical switching devices, and stable holographic storage media[1].

Research Fit

A common procurement error is attempting to substitute DR19 with its close structural analog, Disperse Red 1 (DR1), or utilizing generic azo dyes in guest-host systems. DR1 contains only a single hydroxyl group, restricting its reactivity; it can only function as a chain terminator or a side-chain pendant in step-growth polymerizations, resulting in thermoplastic materials. In contrast, DR19’s diol structure allows it to react fully with diisocyanates or diacids to form rigid, 3-dimensional crosslinked networks (e.g., PUR-DR19). If DR1 or a non-reactive guest-host dye is used instead of DR19, the resulting polymer matrix will possess excessive free volume, leading to rapid dipole relaxation (loss of poling orientation) at elevated temperatures and a high susceptibility to UV-induced trans-cis photoisomerization. Procurement of DR19 is therefore mandatory when formulating NLO devices that require long-term thermal stability and resistance to optical degradation [1].

Substitution Risk

Crosslinked Network Poling Stability

When reacted with crosslinkers to form a polyurethane network (PUR-DR19), the covalent anchoring of DR19 restricts chromophore mobility. Studies demonstrate that PUR-DR19 exhibits no significant decay in nonlinearity at room temperature for thousands of hours and maintains dipole alignment stability at elevated temperatures up to 90 °C. In contrast, thermoplastic polymers utilizing mono-functional analogs like DR1 or guest-host systems experience rapid dipole relaxation and loss of electro-optic response under identical thermal stress [1].

| Evidence Dimension | Long-term thermal stability of poled dipole alignment |

| Target Compound Data | DR19 (as crosslinked PUR-DR19): Stable at 90 °C with no significant decay for >1000 hours |

| Comparator Or Baseline | DR1 (as thermoplastic side-chain or guest-host): Rapid dipole relaxation at elevated temperatures |

| Quantified Difference | DR19 enables thermosetting networks that lock in NLO orientation, whereas DR1 limits systems to thermally vulnerable thermoplastics. |

| Conditions | Corona poled films, evaluated via second-harmonic generation (SHG) decay at 90 °C. |

Essential for procuring chromophores for commercial electro-optic modulators that must withstand high operating temperatures without signal loss.

Electro-Optic Coefficient Retention

Covalent incorporation of a chromophore often risks altering its electronic structure, but DR19 maintains robust NLO activity even when fully crosslinked. In a PUR-DR19 matrix, the material achieves an electro-optic coefficient (r13) of 13 pm/V at 633 nm and 5 pm/V at 800 nm, alongside a resonant enhanced SHG d33 coefficient of 120 pm/V [1]. Furthermore, isolated DR19 exhibits high intrinsic NLO parameters (e.g., βCT = 57.60 × 10⁻²⁹ e.s.u. in methanol), confirming its suitability as a high-performance NLO building block [2].

| Evidence Dimension | Electro-optic coefficient (r13) and SHG (d33) |

| Target Compound Data | DR19 (in PUR-DR19 network): r13 = 13 pm/V (633 nm); d33 = 120 pm/V |

| Comparator Or Baseline | Baseline NLO requirements for polymeric modulators |

| Quantified Difference | Demonstrates high macroscopic nonlinearity despite the rigid 3D crosslinking required for thermal stability. |

| Conditions | Mach-Zehnder interferometer measurements on corona-poled thin films. |

Proves to optical engineers that selecting DR19 for thermal stability does not require sacrificing critical electro-optic modulation performance.

Photoisomerization Suppression

Azo dyes are notoriously sensitive to near-UV and short-wavelength visible light, which triggers trans-cis photoisomerization, reducing the dipole moment and destroying NLO alignment. Because DR19 acts as a diol crosslinker, the resulting PUR-DR19 network possesses significantly reduced free volume compared to uncrosslinked or mono-functionalized DR1 polymers. This steric restriction physically inhibits the conformational changes required for photoisomerization, granting the DR19-based thermoset a significantly enhanced stability against UV radiation [1].

| Evidence Dimension | Susceptibility to UV-induced trans-cis photoisomerization |

| Target Compound Data | DR19 (crosslinked polyurethane): Highly restricted free volume suppresses isomerization |

| Comparator Or Baseline | DR1 (thermoplastic side-chain): Higher free volume allows dominant photoisomerization |

| Quantified Difference | DR19 networks exhibit significantly reduced sensitivity to UV radiation compared to standard thermoplastic NLO polymers. |

| Conditions | UV/near-UV photon exposure of poled polymer films. |

Critical for the material selection of optical devices deployed in environments with ambient UV exposure, ensuring long-term device lifespan.

Wash fastness: Grade 4-5

Near-Infrared Optical Loss Reduction

For waveguide applications operating at telecommunication wavelengths (1.3 and 1.55 µm), near-IR absorption loss driven by C-H and O-H stretching overtones is a critical failure point. Research demonstrates that covalently attaching DR19 into epoxy or polyurethane networks is highly effective at minimizing near-IR loss compared to high-concentration guest-host systems. The ability to esterify or react both of DR19's hydroxyl groups prevents free -OH overtones from dominating the near-IR spectrum, a distinct advantage over non-reactive dopant strategies [1].

| Evidence Dimension | Near-IR optical absorption loss (1.3 and 1.55 µm) |

| Target Compound Data | DR19 (covalently attached/reacted): Minimized near-IR loss at high chromophore loading |

| Comparator Or Baseline | Guest-host azo dye systems: High near-IR loss due to unreacted functional groups and dye aggregation |

| Quantified Difference | Covalent integration of DR19 suppresses overtone absorption and aggregation-induced scattering that plagues guest-host equivalents. |

| Conditions | Photothermal deflection spectroscopy (PDS) of dye-polymer systems at telecommunication wavelengths. |

Drives the procurement of DR19 for the fabrication of low-loss optical waveguides and integrated photonic circuits.

Thermosetting Electro-Optic Modulators

Utilizing DR19 as a diol monomer to synthesize crosslinked polyurethanes (PUR-DR19). This application leverages the compound's dual hydroxyl groups to create rigid 3D networks that lock in corona-poled dipole alignment, providing the extreme thermal stability (up to 90-140 °C) required for commercial high-speed analog optical modulators [1].

Low-Loss NLO Waveguides

Formulation of low-loss optical waveguides operating at 1.3 µm and 1.55 µm telecommunication wavelengths. DR19 is prioritized over guest-host dyes because its covalent integration into epoxy or polyester backbones minimizes near-IR absorption losses and prevents chromophore aggregation at high loading densities [2].

Holographic and Optical Storage Media

Development of stable dye-polymer films for photoinduced birefringence and holographic volume index gratings. DR19's specific structural integration into polymer matrices allows controlled molecular reorientation while preventing long-term signal decay, making it highly effective compared to non-reactive azo dopants for reversible optical storage [3].

Application Fit Matrix

References

- [1] Shi Y, et al. Thermosetting nonlinear optical polymer: Polyurethane with disperse red 19 side groups. Applied Physics Letters, 60(21), 2577-2579 (1992).

- [2] Barto R, et al. Bonding and Molecular Environment Effects on Near-Infrared Optical Absorption Behavior in Nonlinear Optical Monoazo Chromophore−Polymer Materials. Macromolecules, 39(20), 6825-6835 (2006).

- [3] Dhanabalan A, et al. Optical Storage in Mixed Langmuir−Blodgett (LB) Films of Disperse Red-19 Isophorone Polyurethane and Cadmium Stearate. Langmuir, 15(13), 4560-4564 (1999).

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Explore Compound Types